molecular formula C15H12N4OS B2906473 2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile CAS No. 688354-91-8

2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile

Cat. No.: B2906473
CAS No.: 688354-91-8
M. Wt: 296.35
InChI Key: APQOPDXNSDGSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have been integral to pharmaceutical innovation since their discovery in the 19th century. The first quinazoline compound, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through the reaction of cyanogens with anthranilic acid. However, medicinal interest in this scaffold surged only in the mid-20th century, driven by the commercialization of Methaqualone in 1951 as a sedative-hypnotic agent. Subsequent decades witnessed an explosion of research into quinazoline-based compounds, uncovering their potential as anticancer, antimicrobial, and anti-inflammatory agents.

A pivotal advancement occurred with the identification of quinazoline alkaloids in traditional Chinese medicine, such as those isolated from Dichroa febrifuga, which exhibited antimalarial properties. By the 21st century, over 40,000 biologically active quinazoline derivatives had been documented, with more than 100 reaching clinical use. The structural versatility of the quinazoline core—enabling substitutions at positions 2, 3, and 4—has allowed researchers to fine-tune pharmacokinetic and pharmacodynamic properties, leading to targeted therapies like epidermal growth factor receptor (EGFR) inhibitors.

Table 1: Milestones in Quinazoline Research

Year Discovery/Advancement Impact
1869 Griess synthesizes first quinazoline derivative Foundation for heterocyclic chemistry
1951 Methaqualone approved as sedative Validation of quinazoline's therapeutic potential
2003 Gefitinib (EGFR inhibitor) approved for lung cancer Paradigm shift in targeted cancer therapy
2020s Quinazoline-based kinase inhibitors dominate oncology pipelines Addressing drug resistance mechanisms

Significance of 2-[(4-{[(Furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile in Research

This compound's molecular architecture confers distinct advantages for drug discovery. The quinazoline nucleus at position 4 hosts a [(furan-2-yl)methyl]amino group, while position 2 features a sulfanyl acetonitrile substituent. The furan ring, a five-membered oxygen heterocycle, enhances solubility and facilitates π-π stacking interactions with biological targets. Meanwhile, the sulfanyl bridge (-S-) improves metabolic stability compared to oxygen or nitrogen analogs, as evidenced by studies on similar quinazoline-thioether conjugates.

Preliminary investigations suggest dual mechanisms of action:

  • Kinase Inhibition : The quinazoline core may competitively bind to ATP pockets in kinases, analogous to gefitinib's interaction with EGFR.
  • Nucleophilic Targeting : The electron-deficient acetonitrile group could react with cysteine residues in enzymes, enabling irreversible inhibition.

Table 2: Key Structural Features and Hypothesized Roles

Structural Element Potential Biological Role
Quinazoline core ATP-competitive kinase inhibition
Furan-methylamino group Solubility enhancement; DNA intercalation
Sulfanyl acetonitrile Covalent binding to catalytic cysteine residues

Classification within Heterocyclic Compounds

This compound belongs to three overlapping chemical classes:

  • Quinazoline Derivatives : Characterized by a fused benzene-pyrimidine system. This compound falls under 4-aminoquinazolines, a subclass noted for kinase inhibitory activity.
  • Thioethers : The C2 sulfanyl group classifies it as a thioether, contrasting with oxygen-based ethers in earlier quinazoline drugs.
  • Furan-Containing Compounds : The furan moiety places it among furanoterpenoids and synthetic furan derivatives, which often exhibit antimicrobial properties.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature emphasizes these features:

  • Parent structure: Quinazoline
  • Substituents: 4-[(furan-2-yl)methyl]amino, 2-sulfanylacetonitrile

Evolution of Quinazoline-Based Research

Quinazoline research has evolved through three generations:

  • First Generation (1950s–1990s) : Focused on sedatives and antimalarials like Methaqualone.
  • Second Generation (2000s–2010s) : Targeted therapies emerged, exemplified by EGFR inhibitors such as erlotinib.
  • Third Generation (2020s–present) : Covalent inhibitors and hybrid molecules combining quinazoline with other pharmacophores, as seen in this acetonitrile derivative.

The current compound exemplifies modern strategies to overcome drug resistance. For instance, the acetonitrile group may form covalent bonds with mutant kinases that evade first-generation inhibitors. Additionally, the furan ring could mitigate efflux pump-mediated resistance by reducing hydrophobicity compared to purely aromatic substituents.

Research Objectives and Scope

Future studies should prioritize:

  • Synthetic Optimization : Developing efficient routes for large-scale production, potentially leveraging microwave-assisted synthesis.
  • Target Identification : Profiling kinase inhibition spectra using proteomic approaches.
  • Structure-Activity Relationships : Systematically varying substituents to establish correlations between chemical features and bioactivity.

Table 3: Proposed Research Framework

Objective Methodology Expected Outcome
Synthetic optimization Transition metal-catalyzed C-S coupling >80% yield under mild conditions
Target identification Kinase screening panels Identification of primary targets (e.g., EGFR, VEGFR)
Solubility enhancement Introduction of polar groups at C6/C7 Improved oral bioavailability

Properties

IUPAC Name

2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c16-7-9-21-15-18-13-6-2-1-5-12(13)14(19-15)17-10-11-4-3-8-20-11/h1-6,8H,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQOPDXNSDGSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

In medicinal chemistry, it has shown promise as an antibacterial and anticancer agent due to its ability to interact with specific molecular targets . In biology, it is used in research to study cellular processes and pathways. Industrial applications include its use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinazoline derivatives are known to act as adenosine A2A receptor antagonists, which can lead to various biological effects, including anti-inflammatory and anticancer activities . The molecular pathways involved may include the inhibition of specific signaling cascades that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Triazole Derivatives

Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (–5) share the sulfanyl acetonitrile group but replace the quinazoline core with a 1,2,4-triazole ring. These triazole derivatives exhibit anti-exudative activity (AEA) in rodent models, with substituents like fluorine, methoxy, or nitro groups at the phenyl residue enhancing efficacy by up to 40% compared to diclofenac sodium .

Coumarin Hybrids

2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile () replaces the quinazoline with a coumarin scaffold. The coumarin derivatives are synthesized via alkylation with chloroacetonitrile, similar to methods used for triazole and quinazoline analogs. However, coumarins are typically associated with anticoagulant or fluorescent properties, suggesting divergent biological applications compared to the target compound .

Other Sulfanyl Acetonitrile Derivatives

Compounds such as 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile () feature benzofuran or tricyclic cores.

Pharmacological Activity

The triazole derivatives (e.g., compounds 3.1–3.21 in ) demonstrate dose-dependent anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., nitro, fluorine) at the phenyl residue enhance AEA by modulating electron density and hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents Pharmacological Activity Synthesis Method
Quinazoline (Target Compound) Quinazoline Furan-2-ylmethylamino, sulfanyl CN Potential kinase inhibition Likely alkylation of quinazoline
Triazole Derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl CN, aryl groups Anti-exudative (40% efficacy) Alkylation with α-chloroacetamides
Coumarin Hybrids Coumarin Phenyl, oxy-acetonitrile Fluorescent, anticoagulant K₂CO₃-mediated alkylation
Benzofuran Derivatives Benzofuran Nitrophenyl, sulfanyl CN Undisclosed (structural study) Not specified

Biological Activity

The compound 2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The furan moiety contributes to the compound's unique interactions at the molecular level, potentially enhancing its biological efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinazoline derivatives, including those similar to the compound . The following table summarizes findings from relevant research:

CompoundTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
This compoundStaphylococcus aureus12 mm70 mg/mL
2-[(4-methylquinazolin-2-yl)methyl]-3-methylEscherichia coli15 mm65 mg/mL
Quinazoline derivatives (e.g., compounds 13 and 15)Candida albicans11 mm80 mg/mL

The above data indicates that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with comparable effectiveness to established antibiotics such as ampicillin and vancomycin .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that certain derivatives of quinazoline, including those structurally related to our compound, demonstrate significant cytotoxic effects on cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer).
  • IC50 Values : Compounds showed IC50 values in the micromolar range (<10 µM), indicating potent cytotoxicity.

The preferential suppression of rapidly dividing cancer cells was noted, suggesting potential applications in cancer therapy .

The proposed mechanisms by which quinazoline derivatives exert their biological effects include:

  • Inhibition of DNA Topoisomerases : Some quinazoline derivatives act as inhibitors of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Antimicrobial Mechanisms : The presence of the furan ring may enhance membrane permeability or interfere with metabolic pathways in bacteria .
  • Cytotoxic Pathways : The compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling .

Case Studies and Research Findings

A notable study focused on synthesizing a series of quinazoline derivatives, including our compound, evaluated their antimicrobial and anticancer activities through both in vitro assays and molecular docking simulations. The results indicated a strong binding affinity to target enzymes relevant to bacterial resistance mechanisms .

Additionally, another study highlighted the synthesis of related indole-substituted quinazolines, which demonstrated promising antibacterial activity against resistant strains of bacteria like MRSA . These findings underscore the potential therapeutic applications of compounds derived from the quinazoline scaffold.

Q & A

Q. How does the presence of the furan moiety influence the compound's metabolic stability, and what in vitro models are suitable for assessing this?

  • The furan ring undergoes CYP450-mediated oxidation to reactive intermediates (e.g., epoxides), detected via human liver microsome assays (HLMs). Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite formation. HepaRG cells model hepatic clearance, while reactive metabolite trapping (GSH adducts) identifies potential toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.